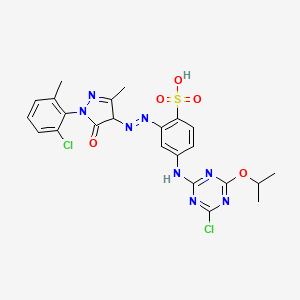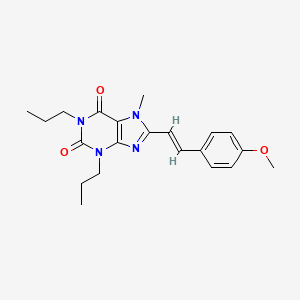
7-Chloro-3-isopropyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused to a benzene ring. Specifically, it features a tetrahydro-1,4-benzodiazepine core with a chloro substituent at position 7 and an isopropyl group at position 3. The tert-butyl ester functional group is attached to the carboxylic acid moiety. Its chemical formula is C17H20ClN3O3.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:
Formation of the Benzodiazepine Core: Starting from appropriate precursors, the benzodiazepine core is constructed through cyclization reactions.
Chlorination: The chloro substituent is introduced at position 7 using chlorinating agents.
Isopropyl Group Addition: The isopropyl group is added at position 3 via suitable reagents.
Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butanol.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Substitution reactions at the chloro or other reactive positions are possible.
Chlorination: Chlorine or chlorinating agents (e.g., thionyl chloride).
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Esterification: Acid-catalyzed esterification with tert-butanol.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield carboxylic acid derivatives, while reduction could lead to corresponding amines.
Aplicaciones Científicas De Investigación
Medicine: Benzodiazepines, including this compound, have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.
Neuroscience: Research explores their effects on GABA receptors and neurotransmitter modulation.
Chemical Biology: Benzodiazepines serve as valuable tools for studying receptor-ligand interactions.
Mecanismo De Acción
The compound enhances inhibitory neurotransmission by binding to GABAA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This results in sedative and anxiolytic effects.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
258849-99-9 |
|---|---|
Fórmula molecular |
C17H23ClN2O3 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
tert-butyl 7-chloro-2-oxo-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-10(2)14-15(21)19-13-7-6-12(18)8-11(13)9-20(14)16(22)23-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,21) |
Clave InChI |
HEECRYHEYZRIPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


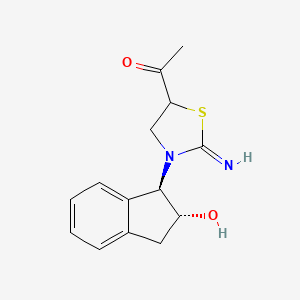

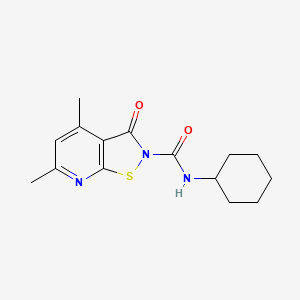
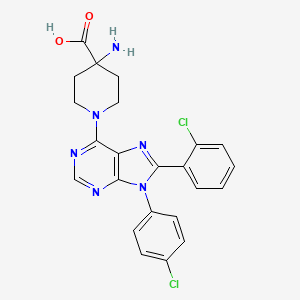
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
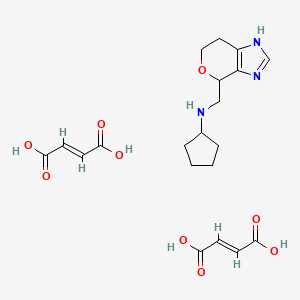

![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
